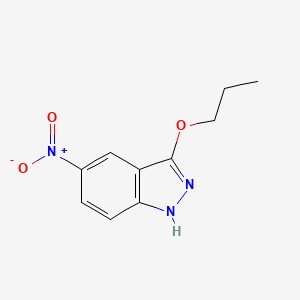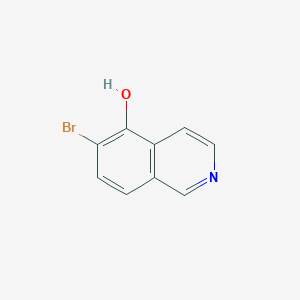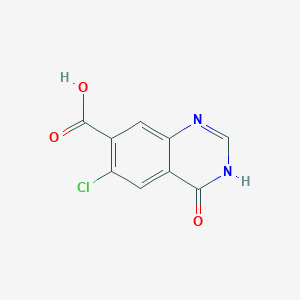
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is a derivative of naphthalene, where a trifluoromethyl group is attached to the first carbon and a carboxaldehyde group is attached to the third carbon of the naphthalene ring
Métodos De Preparación
The synthesis of 1-(Trifluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of the trifluoromethyl group and the carboxaldehyde group onto the naphthalene ring. One common method involves the metalation of 1-(Trifluoromethyl)naphthalene followed by formylation. This process can be achieved using organometallic reagents or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethyl)naphthalene-3-carboxaldehyde exerts its effects depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and stability of the compound. In biological systems, it may interact with specific molecular targets, affecting pathways and processes at the molecular level .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde can be compared with other similar compounds such as:
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde: Similar structure but with different positions of the trifluoromethyl and carboxaldehyde groups.
1-Naphthalenecarboxaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,6-Naphthyridines: Nitrogen-containing analogs with different biological activities and applications.
The uniqueness of this compound lies in the presence of both the trifluoromethyl and carboxaldehyde groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H7F3O |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-7H |
Clave InChI |
NNWBWROXWIYBSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B11884518.png)




![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)




![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)


